Bis(4-carboxyphenyl)phenylphosphine oxide
Overview
Description
4,4’-(Phenylphosphinylidene)dibenzoic acid is a phosphorus-containing compound that belongs to the class of organophosphorus compounds. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications. The compound has the molecular formula C({20})H({15})O(_{5})P and a molecular weight of 366.3039 g/mol .
Mechanism of Action
Target of Action
It is primarily used as a ligand in metal-catalyzed reactions .
Mode of Action
The compound interacts with its targets through its phosphine oxide group, which can coordinate with a variety of metal ions . This interaction plays a crucial role in various organic synthesis reactions, such as the Heck and Suzuki reactions .
Pharmacokinetics
Its solubility in organic solvents like methanol and dichloromethane suggests that it may have good bioavailability in systems where these solvents are present.
Result of Action
The molecular and cellular effects of Bis(4-carboxyphenyl)phenylphosphine oxide’s action are largely dependent on the specific reaction context. As a ligand in metal-catalyzed reactions, it can facilitate the formation of new chemical bonds and the synthesis of complex organic molecules .
Action Environment
This compound exhibits high thermal stability, oxidative stability, and hydrolysis resistance . Its decomposition temperature is above 400°C, and it retains 40% of its mass at 650°C . These properties suggest that it can maintain its action, efficacy, and stability under a wide range of environmental conditions.
Biochemical Analysis
Biochemical Properties
4,4’-(Phenylphosphinylidene)dibenzoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metal ions, forming coordination polymers . These interactions are essential for constructing crystal structures and influencing the compound’s biochemical properties. The nature of these interactions often involves the formation of oligomer structures and double-chained wires, which are stabilized by the binding of metal ions to the carboxylate ligands of 4,4’-(Phenylphosphinylidene)dibenzoic acid .
Cellular Effects
The effects of 4,4’-(Phenylphosphinylidene)dibenzoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with metal ions can lead to changes in the thermal stability and photoluminescence behavior of cells . These changes can impact cellular processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4,4’-(Phenylphosphinylidene)dibenzoic acid exerts its effects through binding interactions with biomolecules. It can act as a ligand, forming coordination complexes with metal ions. These complexes can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable coordination polymers is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-(Phenylphosphinylidene)dibenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the thermal stability and photoluminescence behavior of the compound can vary depending on the experimental conditions . These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4,4’-(Phenylphosphinylidene)dibenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell growth. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
4,4’-(Phenylphosphinylidene)dibenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence the overall metabolic activity of cells, affecting processes such as energy production, biosynthesis, and detoxification .
Transport and Distribution
The transport and distribution of 4,4’-(Phenylphosphinylidene)dibenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing cellular processes such as signal transduction and metabolic regulation .
Subcellular Localization
4,4’-(Phenylphosphinylidene)dibenzoic acid is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum or mitochondria . This subcellular localization is essential for understanding the compound’s role in cellular function and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylphosphinylidene)dibenzoic acid typically involves the reaction of phenylphosphonic dichloride with 4-carboxybenzene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
PhPCl2+2C6H4(COOH)→PhP(C6H4(COOH))2+2HCl
Industrial Production Methods
Industrial production methods for 4,4’-(Phenylphosphinylidene)dibenzoic acid involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Phenylphosphinylidene)dibenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4’-(Phenylphosphinylidene)dibenzoic acid include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Palladium catalysts are commonly used in substitution reactions.
Major Products Formed
The major products formed from the reactions of 4,4’-(Phenylphosphinylidene)dibenzoic acid include phosphine oxides, phosphine derivatives, and substituted benzene compounds.
Scientific Research Applications
4,4’-(Phenylphosphinylidene)dibenzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki cross-coupling reactions.
Biology: The compound is studied for its potential therapeutic applications, including its role in drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the synthesis of advanced materials and as a reagent in industrial chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylphosphino)benzoic acid: A phosphine ligand used in similar catalytic reactions.
Bis(4-carboxyphenyl)phenyl-phosphine oxide: Another phosphorus-containing compound with similar chemical properties.
Uniqueness
4,4’-(Phenylphosphinylidene)dibenzoic acid is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a ligand in catalytic reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
4-[(4-carboxyphenyl)-phenylphosphoryl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15O5P/c21-19(22)14-6-10-17(11-7-14)26(25,16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(23)24/h1-13H,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTXHAOLTBFLDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230216 | |
Record name | 4,4'-(Phenylphosphinylidene)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
803-19-0 | |
Record name | 4,4′-(Phenylphosphinylidene)bis[benzoic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=803-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(Phenylphosphinylidene)dibenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000803190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-(Phenylphosphinylidene)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(phenylphosphinylidene)dibenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.